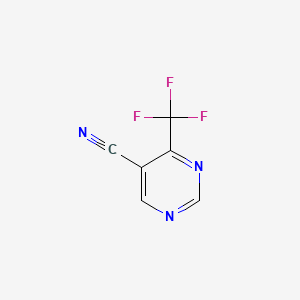

4-(Trifluoromethyl)pyrimidine-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBMWLBOFNHPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857611 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260676-79-6 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carbonitrile (CAS: 1260676-79-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile, a heterocyclic building block of significant interest in modern medicinal chemistry. We will move beyond simple data recitation to explore the underlying chemical principles, strategic applications, and field-proven methodologies associated with this compound. The integration of a trifluoromethyl (CF3) group and a nitrile (CN) moiety onto the pyrimidine scaffold creates a molecule with unique electronic properties and versatile synthetic potential, making it a valuable starting point for the development of novel therapeutics.

Core Compound Characteristics

The foundational properties of any chemical reagent are critical for experimental design. This compound is a stable, solid compound under standard laboratory conditions. Its key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 1260676-79-6 | [1] |

| Molecular Formula | C6H2F3N3 | Inferred |

| Molecular Weight | 173.10 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| Appearance | Solid | Inferred |

Synthesis Strategy: A Representative Workflow

The synthesis of highly functionalized pyrimidines often relies on multi-step sequences that build the heterocyclic core and then introduce key substituents. While multiple routes to the title compound exist, a common and illustrative strategy involves the cyclocondensation of a trifluoromethyl-containing precursor followed by functional group manipulation. The following protocol, adapted from established methodologies for similar pyrimidine derivatives, demonstrates a robust and logical pathway.[3]

The causality behind this synthetic approach is rooted in efficiency and the strategic introduction of reactivity. The initial cyclocondensation forms the stable pyrimidine core. The subsequent chlorination of the hydroxyl group is a critical activation step; phosphorus oxychloride (POCl₃) is an exemplary reagent for this transformation as it converts the poorly reactive hydroxyl into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Diagram: General Synthetic Workflow

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Representative Experimental Protocol: Four-Step Synthesis

This protocol is a representative example for the synthesis of functionalized trifluoromethyl pyrimidine derivatives and is intended for illustrative purposes.[3]

-

Step 1: Ring Closure to form 2-Hydroxy-4-(trifluoromethyl)pyrimidine.

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), a suitable amidine or urea (1.2 eq), and an appropriate solvent (e.g., acetic acid or ethanol with a base) is heated at reflux for 8-12 hours.

-

Rationale: This is a classic condensation reaction to form the pyrimidine ring, a thermodynamically favorable process. The reaction is monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Upon cooling, the product often precipitates and can be collected by filtration, washed with cold solvent, and dried.

-

-

Step 2: Chlorination to yield 2-Chloro-4-(trifluoromethyl)pyrimidine.

-

The intermediate from Step 1 (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq) and heated at reflux for 4-6 hours.[3]

-

Rationale: The excess POCl₃ serves as both the reagent and solvent. This conversion is crucial for activating the C2 position for subsequent nucleophilic substitution.

-

Excess POCl₃ is carefully removed under reduced pressure. The residue is quenched by pouring onto ice water, causing the chlorinated product to precipitate. The solid is filtered, washed, and dried.

-

-

Step 3: Introduction of the Nitrile Group.

-

While various methods exist, a common approach for introducing a nitrile group to an aromatic ring is through a cyanation reaction, often catalyzed by a transition metal like palladium or copper.

-

The chloro-intermediate (1.0 eq) would be reacted with a cyanide source (e.g., KCN or Zn(CN)₂) in the presence of a suitable catalyst and solvent.

-

Rationale: This step leverages the reactivity of the chloro-intermediate to install the synthetically versatile nitrile group.

-

-

Step 4: Purification.

-

The crude final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Purification is essential to remove any unreacted starting materials, byproducts, or catalyst residues, ensuring the high purity required for subsequent applications.[3]

-

Reactivity and Synthetic Utility

This compound is a privileged scaffold due to the distinct reactivity of its components.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The presence of the strongly electron-withdrawing trifluoromethyl group further deactivates the ring toward electrophilic attack but activates it for nucleophilic aromatic substitution, should a suitable leaving group be present at the C2 or C6 positions.

-

Trifluoromethyl Group: The CF₃ group is highly stable and lipophilic. Its primary role is often to modulate the electronic properties of the pyrimidine ring and to participate in beneficial interactions (e.g., occupying hydrophobic pockets) within biological targets.[4]

-

Nitrile Group: The carbonitrile is a highly versatile synthetic handle. It can be:

-

Hydrolyzed to a carboxylic acid or an amide.

-

Reduced to a primary amine.

-

Converted into a tetrazole ring, a common bioisostere for a carboxylic acid.

-

This inherent reactivity allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate.

Diagram: Key Reaction Pathways

Caption: Potential transformations of the nitrile group for library synthesis.

Applications in Drug Discovery and Development

The pyrimidine-5-carbonitrile scaffold is a cornerstone in the design of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine core acts as an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding site.

Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as inhibitors of several important kinase targets:

-

EGFR Inhibitors: Numerous studies have designed and synthesized pyrimidine-5-carbonitrile derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms like T790M that confer resistance to first-generation therapies.[5][6][7] These compounds mimic ATP and block the receptor's signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis.[6][8]

-

VEGFR-2 Inhibitors: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been developed as potent VEGFR-2 inhibitors.[9]

-

PI3K/AKT Pathway Inhibitors: The PI3K/AKT pathway is a central signaling node that promotes cell survival and growth. Compounds based on the pyrimidine-5-carbonitrile core have been shown to inhibit this pathway, leading to apoptosis in cancer cells, such as leukemia.[10]

The trifluoromethyl group in the 4-position is strategically placed to often project into a hydrophobic region of the kinase active site, enhancing binding affinity and improving metabolic stability.[3][4]

Diagram: Kinase Inhibition Mechanism

Caption: Competitive inhibition of a kinase by a pyrimidine-based drug.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The combination of a proven heterocyclic core, a metabolically robust and electronically influential trifluoromethyl group, and a synthetically versatile nitrile handle makes it an exceptionally valuable tool for researchers. Its demonstrated success as a scaffold for potent kinase inhibitors underscores its importance and ensures its continued application in the pursuit of novel therapeutics.

References

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Publishing.

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkat USA.

- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). PubMed.

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). National Institutes of Health.

- Synthesis of pyrimidine 5-carbonitrile derivatives. (n.d.). ResearchGate.

- Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. (2021). ResearchGate.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). PubMed Central.

- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). PubMed.

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). ResearchGate.

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI.

- Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed.

Sources

- 1. 1260676-79-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carbonitrile (CAS: 1260676-79-6) for Advanced Research Applications

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. Among the privileged heterocyclic structures, pyrimidine derivatives stand out for their versatile biological activities. This guide focuses on a particularly valuable building block: 4-(Trifluoromethyl)pyrimidine-5-carbonitrile. The unique electronic properties conferred by the trifluoromethyl (CF₃) and carbonitrile (CN) groups on the pyrimidine core make this compound a highly sought-after intermediate for the synthesis of targeted therapeutics. The electron-withdrawing nature of these substituents modulates the reactivity of the pyrimidine ring and provides key interaction points for biological targets, particularly as kinase inhibitors.[1][2] The CF₃ group, a well-established bioisostere for a methyl group, significantly enhances metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern drug design.[3][4] This document serves as a comprehensive technical resource for researchers, providing in-depth information on the chemical properties, synthesis, reactivity, and applications of this potent chemical entity.

Section 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible scientific research. This section details the fundamental properties of this compound and the expected spectroscopic signatures for its identification and quality control.

Core Chemical Properties

The fundamental identifiers and molecular properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 1260676-79-6 | [5] |

| Molecular Formula | C₆H₂F₃N₃ | [5] |

| Molecular Weight | 173.10 g/mol | [5][6] |

| Canonical SMILES | C1=C(C(=NC=N1)C(F)(F)F)C#N | N/A |

| InChI Key | N/A - Not readily available in search results | N/A |

| MDL Number | MFCD13193535 | [5] |

| Purity (Typical) | ≥98% | [7] |

Spectroscopic Characterization: A Validating System

Confirming the structural integrity of this compound is critical before its use in synthetic campaigns. The following spectroscopic methods are standard for its analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two protons on the pyrimidine ring. The proton at position 2 (between the two nitrogen atoms) would likely appear as a singlet at a downfield chemical shift (δ ≈ 9.0-9.5 ppm) due to the deshielding effect of the adjacent nitrogens. The proton at position 6 would also be a singlet, appearing slightly more upfield (δ ≈ 8.8-9.2 ppm), influenced by the adjacent trifluoromethyl group.

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbon of the nitrile group (C≡N) is expected in the 115-120 ppm range. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining four carbons of the pyrimidine ring will have chemical shifts influenced by their heteroatomic environment and substituents.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, confirming its presence.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration. Strong absorption bands between 1100 and 1350 cm⁻¹ are indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The calculated exact mass for C₆H₂F₃N₃ ([M+H]⁺) allows for unambiguous confirmation of the compound's elemental composition.

Section 2: Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and reactivity of 4-(Trluoromethyl)pyrimidine-5-carbonitrile is essential for its effective use as a chemical intermediate.

Proposed Synthetic Workflow

While multiple synthetic routes can be envisioned, a common and effective strategy involves the functionalization of a pre-existing pyrimidine core. The following workflow illustrates a plausible, high-yield approach.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established pyrimidine chemistry.[8]

-

Reaction Setup: To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable aprotic polar solvent like DMF or DMSO, add potassium cyanide (KCN, 1.1 eq).

-

Causality: An aprotic polar solvent is chosen to solubilize the reagents and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

-

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Trustworthiness: Continuous monitoring ensures the reaction is driven to completion and helps prevent the formation of side products from over-reaction or decomposition.

-

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

-

Self-Validation: The final product's identity and purity should be confirmed using the spectroscopic methods detailed in Section 1 (NMR, IR, MS).

-

Key Chemical Reactivity

The molecule's reactivity is dominated by the electron-deficient pyrimidine ring and the versatile nitrile group.

Caption: Key reactive sites on this compound.

-

Nitrile Group: This group is a synthetic linchpin. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles.

-

Pyrimidine Ring: The ring is highly electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the C2 and C6 positions. This allows for the straightforward introduction of various functional groups, such as amines or thiols, which are crucial for building pharmacophores that interact with biological targets.[8]

Section 3: Applications in Drug Discovery

The title compound is not merely a chemical curiosity; it is a validated scaffold for developing potent and selective therapeutic agents. Its derivatives have shown significant promise in oncology and immunology.

Core Application: A Scaffold for Kinase Inhibitors

The pyrimidine-5-carbonitrile moiety is a well-established "hinge-binding" motif.[1][2] In many protein kinases, the pyrimidine nitrogens can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Caption: Pharmacophore model for pyrimidine-5-carbonitrile based kinase inhibitors.

Bioactive Derivatives and Therapeutic Targets

Research has demonstrated the utility of this scaffold across multiple therapeutic targets.

| Target Class | Example Target(s) | Role of Scaffold | Reported IC₅₀ Values of Derivatives | Source |

| Tyrosine Kinases | EGFR (Wild-Type & Mutant) | Hinge-binding via pyrimidine core | 0.09 µM to 5.12 µM against various cell lines and kinases | [1][8] |

| Inflammatory Pathway | COX-2 | Core structure for selective inhibitors | Potency comparable to or exceeding reference drugs like Celecoxib | [9] |

| Chemokine Receptors | CXCR2 | Antagonist development for inflammatory diseases like COPD | Potent and orally bioavailable antagonists discovered | [10] |

| PI3K/AKT Pathway | PI3Kδ/γ, AKT-1 | Scaffold for inhibitors targeting cancer cell survival | IC₅₀ values in the low micromolar range (e.g., 3.36 µM for AKT-1) | [11] |

The introduction of the trifluoromethyl group is consistently cited as a key factor in improving the potency and pharmacokinetic profile of these derivatives.[3][12]

Section 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a reactive chemical and must be handled with appropriate precautions.

GHS Hazard Profile

The following table summarizes the GHS classification based on available Safety Data Sheets (SDS).

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [6] |

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[6]

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.[6]

Protocol: Storage and Stability

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Recommended storage temperature is between 2-8°C.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

-

Stability: The compound is stable under recommended storage conditions. Long-term stability is best maintained by preventing exposure to moisture and air.

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its well-defined physicochemical properties, predictable reactivity, and proven utility as a pharmacophore make it an invaluable tool for researchers in drug development. The trifluoromethyl and nitrile groups provide a unique combination of electronic and steric properties that can be exploited to design potent and selective inhibitors for a range of biological targets. By adhering to the synthetic, analytical, and safety protocols outlined in this guide, scientists can effectively and safely leverage this powerful molecule to advance the frontiers of therapeutic innovation.

References

- ChemSynthesis. (n.d.). 6-(trifluoromethyl)-4-pyrimidinol.

- CymitQuimica. (2024). Safety Data Sheet - 4-(Trifluoromethyl)pyrimidine-2-carbonitrile.

- Generic SDS Provider. (2008). SAFETY DATA SHEET.

- Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4983.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine.

- Sławiński, J., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5792.

- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2463-2474.

- El-Damasy, D. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.

- Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 63, 15-28.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361).

- Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3285-3290.

- ResearchGate. (2021). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M.

- Abuelizz, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(4), 2110-2126.

- Al-Warhi, T., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911.

- Wu, J., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(1), 102894.

Sources

- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. leapchem.com [leapchem.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. 1260676-79-6|this compound|BLD Pharm [bldpharm.com]

- 6. aaronchem.com [aaronchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, including its precise molecular weight, and explore its synthesis, spectroscopic characterization, and burgeoning applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile chemical scaffold.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of these properties and is found in numerous approved drugs.[1][2]

The pyrimidine ring is another privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds, including anticancer and anti-inflammatory agents.[3][4] The combination of a trifluoromethyl group and a pyrimidine-5-carbonitrile moiety in a single molecule, as in this compound, creates a chemical entity with significant potential for the development of novel therapeutics. The electron-withdrawing nature of both the trifluoromethyl and cyano groups can influence the reactivity and biological activity of the pyrimidine ring system, making it an attractive starting material for the synthesis of diverse compound libraries.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a molecule is critical for its effective use in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃N₃ | [5] |

| Molecular Weight | 173.10 g/mol | [5][6] |

| CAS Number | 1260676-79-6 | [5] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |

| Storage | Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C. | [5] |

Synthesis of this compound

A plausible synthetic route for this compound could be adapted from these established methods. The following represents a generalized workflow for the synthesis of related pyrimidine-5-carbonitriles, which could be optimized for the target molecule.

Representative Synthetic Workflow

Caption: A generalized one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives.

Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed adaptation based on the synthesis of similar pyrimidine-5-carbonitrile derivatives and has not been experimentally validated for this specific compound. Optimization of reaction conditions, including catalyst, temperature, and reaction time, would be necessary.

-

Reaction Setup: In a round-bottom flask, combine the aldehyde derivative (1 mmol), urea (1.8 mmol), malononitrile (1.2 mmol), and a suitable solid acid catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%).[7]

-

Reaction Conditions: Heat the solvent-free reaction mixture to 80°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, add distilled water to the reaction mixture and allow it to cool to room temperature.

-

Isolation: Collect the resulting precipitate by filtration and wash it with hot ethanol (3 x 2 mL) to afford the crude product.

-

Purification: Further purify the product by recrystallization or column chromatography as needed.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While experimentally obtained spectra for this specific molecule are not widely published, the expected spectral data can be predicted based on the analysis of closely related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing signals corresponding to the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and cyano groups.

-

Expected Chemical Shifts (δ): The proton at position 2 (between the two nitrogen atoms) would likely appear as a singlet at a downfield chemical shift, potentially in the range of δ 9.0-9.5 ppm. The proton at position 6 would also be a singlet, likely appearing between δ 8.0-8.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Expected Chemical Shifts (δ):

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region (δ 110-170 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (CF₃): This carbon will appear as a characteristic quartet in the region of δ 120-125 ppm with a large coupling constant (J_CF).

-

Nitrile Carbon (CN): The nitrile carbon is expected to have a chemical shift in the range of δ 115-120 ppm.

-

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

-

Expected Characteristic Vibrations (ν, cm⁻¹):

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the nitrile group.

-

C-F Stretch: Strong absorption bands associated with the C-F bonds of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

-

C=N and C=C Ring Vibrations: Aromatic ring stretching vibrations will likely appear in the 1400-1600 cm⁻¹ region.[8]

-

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion Peak (m/z): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ at approximately m/z 173.10.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the pyrimidine-5-carbonitrile core is amenable to various chemical modifications, allowing for the exploration of structure-activity relationships.

Anticancer Agents

Numerous studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as potent anticancer agents. These compounds have been shown to target various key proteins involved in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR) Kinase: Pyrimidine-based molecules are well-established inhibitors of EGFR, a key target in the treatment of various cancers. The pyrimidine scaffold can mimic the hinge-binding region of ATP in the kinase domain.[4]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 is a crucial strategy for blocking angiogenesis, a process essential for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as effective VEGFR-2 inhibitors.[9]

Anti-inflammatory Agents

The pyrimidine core is also found in molecules with anti-inflammatory properties. For instance, certain pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.

Other Therapeutic Areas

The versatility of the pyrimidine scaffold suggests that this compound could be a valuable starting material for developing drugs targeting a wide range of diseases. The trifluoromethyl group can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. Its unique combination of a metabolically stable trifluoromethyl group and a versatile pyrimidine-5-carbonitrile core makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammation. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic approach, expected spectroscopic data, and a summary of its applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will be crucial for the advancement of medicinal chemistry and the development of next-generation drugs.

References

- Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). [Link]

- Zhang, Y., et al. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Advances, 2022.

- Luo, H., et al. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 2022.

- Novás, M., & Matos, M. J.

- Jubault, P., et al.

- Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. [Link]

- SpectraBase. 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile - Optional[FTIR] - Spectrum. [Link]

- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 2025.

- ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]

- Wang, Y., et al. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 2016.

- El-Naggar, A. M., et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 2022.

- ResearchGate.

- PubChem. 4-(Trifluoromethyl)pyrimidine-2-carbonitrile. [Link]

- Hu, Y., & Bajorath, J. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2013.

- NIST WebBook. Pyrimidine, 4-methyl-. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- ResearchGate. Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. [Link]

- RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

- Ghorbani-Vaghei, R., & Malaeke, E.

- Nandiyanto, A. B. D., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019.

- Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1260676-79-6|this compound|BLD Pharm [bldpharm.com]

- 6. 4-(Trifluoromethyl)pyrimidine-2-carbonitrile | C6H2F3N3 | CID 58358613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carbonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine-5-carbonitrile scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics. These attributes make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, offering insights for researchers engaged in drug discovery and chemical synthesis.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective utilization in research and development. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1260676-79-6 | [1] |

| Molecular Formula | C6H2F3N3 | [2] |

| Molecular Weight | 173.10 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Purity | Typically >98% | [3] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | General chemical knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage at 2-8°C. | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step pathway, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below, starting from commercially available precursors. The rationale behind the choice of reagents and reaction conditions is provided to offer a deeper understanding of the synthetic strategy.

Proposed Synthetic Pathway

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Trifluoromethyl)-5-cyano-6-(methylthio)pyrimidin-2(1H)-one (Intermediate C)

-

To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (1.2 eq) in anhydrous ethanol, add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3,3,3-trifluoropropionamidine hydrochloride (1.1 eq) to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate product.

Causality: The cyclocondensation reaction is a well-established method for the synthesis of pyrimidine rings. The use of a strong base like sodium ethoxide facilitates the initial nucleophilic attack and subsequent cyclization. 3,3,3-Trifluoropropionamidine serves as the nitrogen-containing component, incorporating the trifluoromethyl group into the pyrimidine core.

Step 2: Synthesis of this compound (Final Product D)

-

Suspend the intermediate from Step 1 (1.0 eq) in ethanol.

-

Add Raney Nickel (a catalyst) to the suspension.

-

Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the Raney Nickel.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Causality: Raney Nickel is a widely used catalyst for desulfurization reactions. In this step, it facilitates the removal of the methylthio group and subsequent aromatization of the pyrimidine ring to yield the final product.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Proton NMR): The 1H NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring. The proton at the 2-position is expected to appear at a higher chemical shift (around δ 9.0-9.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The proton at the 6-position is anticipated to resonate at a slightly lower chemical shift (around δ 8.8-9.2 ppm).[3][5]

-

13C NMR (Carbon NMR): The 13C NMR spectrum will provide information about the carbon framework. The carbon of the nitrile group (-CN) is expected to appear around 115-120 ppm. The trifluoromethyl carbon (-CF3) will be observed as a quartet due to coupling with the three fluorine atoms, typically in the range of 120-125 ppm (J ≈ 270-280 Hz). The pyrimidine ring carbons will resonate in the aromatic region (140-170 ppm).[4][6]

-

19F NMR (Fluorine NMR): The 19F NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, likely in the region of -60 to -70 ppm (relative to CFCl3).[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

~2230 cm-1: A sharp, strong absorption band characteristic of the nitrile (-C≡N) stretching vibration.[7][8]

-

~1600-1400 cm-1: A series of bands corresponding to the C=C and C=N stretching vibrations within the pyrimidine ring.[9]

-

~1350-1100 cm-1: Strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum should show a molecular ion peak (M+) at m/z 173.10, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of HCN and other small fragments from the pyrimidine ring.[10][11]

Reactivity and Potential Applications

The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity profile makes this compound a versatile intermediate for the synthesis of a wide range of derivatives.

Applications in Drug Discovery

The pyrimidine-5-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a trifluoromethyl group can enhance the therapeutic potential of these molecules.

-

Kinase Inhibitors: Many pyrimidine derivatives are potent inhibitors of various kinases, which are key targets in cancer therapy. The this compound core can be elaborated to design inhibitors of kinases such as EGFR, VEGFR, and others.[12]

-

Anticancer Agents: The pyrimidine-5-carbonitrile moiety is found in several compounds with demonstrated anticancer activity, acting through mechanisms such as apoptosis induction and cell cycle arrest.[13][14]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this compound. Use in a well-ventilated area or under a fume hood.[2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and consult a physician.[2]

Conclusion

This compound is a synthetically valuable and biologically relevant molecule. Its unique combination of a trifluoromethyl group and a pyrimidine-5-carbonitrile core provides a robust platform for the development of novel compounds with potential applications in medicine and materials science. This guide has provided a detailed overview of its structure, a plausible synthetic route with mechanistic insights, expected spectroscopic data for its characterization, and a discussion of its potential applications and safe handling. As research in fluorinated heterocycles continues to expand, this compound is poised to remain a key building block for innovation.

References

- Supporting Information for a relevant research article.

- IOSR Journal of Applied Chemistry. (2014).

- Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Mass spectral fragmentation modes of pyrimidine derivatives. Oriental Journal of Chemistry, 26(3), 2010.

- Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(19), 2016.

- ResearchGate. (n.d.). 1H-and 19F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). [Link]

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 2022.

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. [Link]

- ResearchGate. (n.d.).

- One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. Der Pharma Chemica, 12(3), 2020.

- Al-Omair, M. A. (2022).

- A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters.

- Arkat USA. (2008).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 2018.

- Arabian Journal of Chemistry. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521.

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(2), 2021.

- PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Google Patents. (1996).

- Google Patents. (2024). Pyrido[4,3-d]pyrimidine compounds.

- RSC Publishing. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.

- European Patent Office. (2023).

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

- PubMed Central. (2021).

Sources

- 1. 1260676-79-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. aaronchem.com [aaronchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 13C NMR spectrum [chemicalbook.com]

- 7. new.zodml.org [new.zodml.org]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of 4-(trifluoromethyl)pyrimidine-5-carbonitrile can be logically approached through a multi-step sequence that involves the construction of the core pyrimidine ring followed by the introduction of the essential cyano and trifluoromethyl groups. A key strategy often employed in the synthesis of trifluoromethyl-containing heterocycles is the use of readily available fluorinated starting materials.

A plausible and efficient synthetic route commences with ethyl 4,4,4-trifluoroacetoacetate, a common and versatile precursor for introducing the trifluoromethyl moiety. The overall pathway can be visualized as a three-stage process:

-

Pyrimidine Ring Formation: Construction of the foundational pyrimidine ring through a cyclocondensation reaction.

-

Activation for Nucleophilic Substitution: Conversion of the initial pyrimidine derivative into a more reactive intermediate.

-

Introduction of the Cyano Group: Installation of the nitrile functionality to yield the final target molecule.

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile

Introduction: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance crucial pharmaceutical properties such as metabolic stability, binding affinity, and lipophilicity.[1] The compound 4-(Trifluoromethyl)pyrimidine-5-carbonitrile (CAS No. 1260676-79-6) is a prime exemplar of this molecular strategy.[2] It integrates three key pharmacophoric elements: a pyrimidine ring, a core structure in many biologically active molecules; a nitrile group, a versatile synthetic handle and a contributor to molecular interactions; and the influential trifluoromethyl group.[3][4]

Derivatives of pyrimidine-5-carbonitrile have demonstrated significant potential as anticancer agents, notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6][7] Given this therapeutic relevance, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides an in-depth, technical framework for its complete spectroscopic characterization, drawing upon established principles and data from analogous structures to predict and interpret its spectral features. It is designed for researchers, scientists, and drug development professionals who require a rigorous, field-proven approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of this compound. A comprehensive analysis involves acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. The trifluoromethyl group provides a unique and sensitive probe, making ¹⁹F NMR particularly informative.[8]

Predicted ¹H NMR Spectrum

The pyrimidine core of the molecule contains two protons. Due to the asymmetry of the substitution pattern, these protons are chemically non-equivalent and are expected to appear as distinct signals.

-

H2 Proton: The proton at the C2 position is adjacent to two nitrogen atoms, which are strongly electron-withdrawing. This will deshield the proton, shifting its resonance significantly downfield.

-

H6 Proton: The proton at the C6 position is adjacent to one nitrogen atom and the carbon bearing the trifluoromethyl group. This environment is also deshielding, but likely less so than the H2 position.

Based on data from similar pyrimidine derivatives, we can predict the following:[9][10]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Signal 1 | ~9.3 - 9.5 | Singlet (or narrow doublet) | JH-H ≈ 1-2 Hz | H2 |

| Signal 2 | ~9.0 - 9.2 | Singlet (or narrow doublet) | JH-H ≈ 1-2 Hz | H6 |

Causality Behind Predictions: The precise chemical shifts are influenced by the combined inductive effects of the nitrogen atoms, the nitrile group, and the trifluoromethyl group. The small coupling constant between H2 and H6 is typical for protons separated by a nitrogen atom in a pyrimidine ring. Long-range coupling to the ¹⁹F nuclei of the CF₃ group might also be observed, potentially leading to further fine splitting of the H6 signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the carbon framework. The presence of the trifluoromethyl group will introduce characteristic C-F coupling, splitting the signals of the CF₃ carbon and the adjacent C4 carbon into quartets.[9][11]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JC-F, Hz) | Assignment |

| Signal 1 | ~160 - 162 | Singlet | - | C2 |

| Signal 2 | ~158 - 160 | Singlet | - | C6 |

| Signal 3 | ~150 - 155 | Quartet | ~35 - 40 | C4 |

| Signal 4 | ~120 - 123 | Quartet | ~270 - 275 | CF₃ |

| Signal 5 | ~114 - 116 | Singlet | - | C≡N |

| Signal 6 | ~108 - 112 | Singlet | - | C5 |

Causality Behind Predictions: The chemical shifts are estimated based on known values for substituted pyrimidines.[12] The large one-bond coupling constant (¹JC-F) for the CF₃ carbon and the smaller two-bond coupling (²JC-F) for the C4 carbon are diagnostic features of trifluoromethylated aromatic systems.[13]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally sensitive and provides a clean, unambiguous signal for the trifluoromethyl group. In the absence of other fluorine atoms, the spectrum will contain a single signal.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Signal 1 | ~ -60 to -65 | Singlet | CF₃ |

Causality Behind Predictions: The chemical shift range is characteristic for a CF₃ group attached to an electron-deficient pyrimidine ring.[8] The spectrum is typically referenced to an external standard like CFCl₃.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of at least 2 seconds for accurate integration.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200 ppm.

-

A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set a spectral width of approximately 100 ppm, centered around -60 ppm.

-

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of the key functional groups: the nitrile (C≡N) and the trifluoromethyl (C-F) moieties.

Predicted IR Absorption Bands

The IR spectrum is expected to be dominated by strong absorptions corresponding to the stretching vibrations of the C≡N and C-F bonds.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2230 - 2240 | Medium to Strong, Sharp | C≡N Stretch | Nitrile |

| ~1350 - 1100 | Very Strong, Broad | C-F Stretch (multiple bands) | Trifluoromethyl |

| ~1600 - 1450 | Medium | C=C and C=N Ring Stretches | Pyrimidine Ring |

| ~3100 - 3000 | Weak | Aromatic C-H Stretch | Pyrimidine Ring |

Causality Behind Predictions: The nitrile group's C≡N stretch appears in a relatively clean region of the spectrum, making it a highly diagnostic peak.[14] The C-F bonds of the trifluoromethyl group produce very intense and characteristic absorption bands due to the large change in dipole moment during vibration.[3]

Experimental Protocol: FTIR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition, thereby confirming the molecular formula.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

-

Molecular Formula: C₆H₂F₃N₃

-

Monoisotopic Mass: 173.02 g/mol

-

Predicted [M+H]⁺: m/z 174.0277

Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic losses may be observed, particularly in tandem MS (MS/MS) experiments. A likely fragmentation pathway is the loss of hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation for nitrile-containing heterocycles.[14]

-

Predicted Fragment: [M+H - HCN]⁺ = m/z 147.0216

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument for HRMS).[15]

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters: Optimize ESI source parameters, including spray voltage (~3-4 kV), capillary temperature (~300 °C), and sheath/auxiliary gas flows, to achieve a stable signal.[15]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Overall Characterization Workflow

Caption: Integrated workflow for complete spectroscopic characterization.

Conclusion

The structural integrity of this compound can be unequivocally established through a multi-technique spectroscopic approach. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular skeleton and atomic connectivity. FTIR serves as a rapid confirmation of the critical nitrile and trifluoromethyl functional groups, while high-resolution mass spectrometry validates the elemental composition and molecular weight. By following the protocols and interpretive guidelines detailed in this document, researchers can ensure the identity, purity, and quality of this valuable chemical entity, enabling its confident application in drug discovery and development programs.

References

- MDPI. (2022-05-19). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: An Advanced Research Journal, 4(2), 1-5.

- Frontiers. (2022-07-14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- ACS Publications. (2020-01-29). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry.

- PubMed Central. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.

- PubMed Central. (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis.

- SpectraBase. (n.d.). 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile - Optional[FTIR] - Spectrum.

- Frontiers Media S.A. (2022-07-14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-carbonitrile.

- SpectraBase. (n.d.). 1H NMR of 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile.

- PubMed Central. (2022-09-29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.

- Royal Society of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.

- PubMed. (2020-10-07). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361).

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- ResearchGate. (2021-02-28). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M.

- Royal Society of Chemistry. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18, 7608.

- Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- SBQ. (n.d.). SUPPLEMENTARY MATERIAL Figure 1S. IR spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4a) Figure 2S. Mass sp.

- Royal Society of Chemistry. (n.d.). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1260676-79-6|this compound|BLD Pharm [bldpharm.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361) [hmdb.ca]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the ¹³C NMR Characterization of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile: A Predictive and Methodological Approach

Abstract: This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy to present a predicted ¹³C NMR spectrum, including chemical shifts and key coupling constants. The scientific rationale behind these predictions is discussed in detail, focusing on the powerful electron-withdrawing effects of the trifluoromethyl and cyano substituents on the pyrimidine ring. Furthermore, a rigorous, step-by-step experimental protocol for acquiring a high-quality ¹³C NMR spectrum is provided, intended to serve as a practical resource for researchers in synthetic chemistry and drug development. This guide is designed to be a self-validating system, combining theoretical predictions with actionable experimental methodologies to facilitate the structural elucidation of this and similar fluorinated heterocyclic compounds.

Introduction: Elucidating the Structure of a Novel Fluorinated Pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound is a molecule of interest for its potential applications in the development of novel pharmaceuticals and agrochemicals.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing direct insight into the carbon skeleton.[1][2] For novel compounds like this compound, a thorough understanding of its ¹³C NMR spectrum is crucial for confirming its identity and purity. This guide provides a detailed predictive analysis of the ¹³C NMR spectrum and a robust experimental protocol to enable researchers to confidently acquire and interpret their own data.

Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR data for this compound are summarized below. These predictions are based on the known effects of trifluoromethyl and cyano groups on aromatic and heteroaromatic systems.[3][4] The spectrum is expected to be recorded in a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and ¹³C-¹⁹F Coupling Constants (J)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JCF / nJCF (Hz) |

| C2 | 155 - 160 | singlet | - |

| C4 | 150 - 155 | quartet (q) | ~35-40 |

| C5 | 105 - 110 | singlet or narrow multiplet | - |

| C6 | 160 - 165 | singlet or narrow multiplet | - |

| -CN | 115 - 120 | singlet | - |

| -CF₃ | 120 - 125 | quartet (q) | ~270-280 |

Scientific Rationale for Predicted Spectrum

The predicted chemical shifts and multiplicities are derived from the fundamental principles of NMR spectroscopy, considering the strong inductive and mesomeric effects of the trifluoromethyl and cyano substituents.

The Pyrimidine Core

The unsubstituted pyrimidine ring exhibits characteristic ¹³C chemical shifts. The presence of two electronegative nitrogen atoms generally deshields the adjacent carbon atoms.

Influence of the Trifluoromethyl (-CF₃) Group

The -CF₃ group is a powerful electron-withdrawing group primarily through a strong negative inductive effect (-I). This effect significantly deshields the directly attached carbon atom (C4) and, to a lesser extent, other carbons in the ring.[4] A key feature of the -CF₃ group is the large one-bond coupling between the carbon and the three fluorine atoms (¹JCF), resulting in a characteristic quartet in the proton-decoupled ¹³C NMR spectrum.[4][5] The carbon atom of the CF₃ group itself will also appear as a quartet with a very large coupling constant.

Influence of the Cyano (-CN) Group

The cyano group also exerts an electron-withdrawing effect. Its influence on the chemical shift of the directly attached carbon (C5) is complex, involving both inductive and anisotropic effects. The carbon of the cyano group itself typically resonates in the 115-120 ppm range.[6][7]

Predicted Peak Assignments

-

C2, C6: These carbons are adjacent to nitrogen atoms and are expected to be significantly deshielded, placing them downfield. C6 is anticipated to be the most downfield due to the proximity of two electron-withdrawing groups.

-